

(1S,3R)-Gne-502 stock solution preparation and storage

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Compound of Interest

Compound Name: (1S,3R)-Gne-502

Cat. No.: B12394242

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Application Notes and Protocols for (1S,3R)-GNE-502

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-GNE-502 is a potent and orally bioavailable degrader of the estrogen receptor (ER), playing a crucial role in research targeting ER-positive breast cancer. As a dual-mechanism agent, it functions as both a full antagonist and a degrader of the ER protein, offering a significant advantage over traditional therapies due to its improved pharmacokinetic profile. These application notes provide detailed protocols for the preparation of stock solutions, storage, and a typical in vitro experimental workflow for evaluating its efficacy.

Chemical Properties and Data

Property	Value
Molecular Formula	C ₂₅ H ₃₀ FN ₃ O ₃ S
Molecular Weight	471.59 g/mol
CAS Number	1953134-16-1
Appearance	Solid
Purity	>98% (typically)

Stock Solution Preparation and Storage

Proper preparation and storage of the **(1S,3R)-GNE-502** stock solution are critical for maintaining its stability and efficacy in experimental settings.

Solubility Data

Solvent	Maximum Solubility
DMSO	100 mg/mL (212.05 mM)

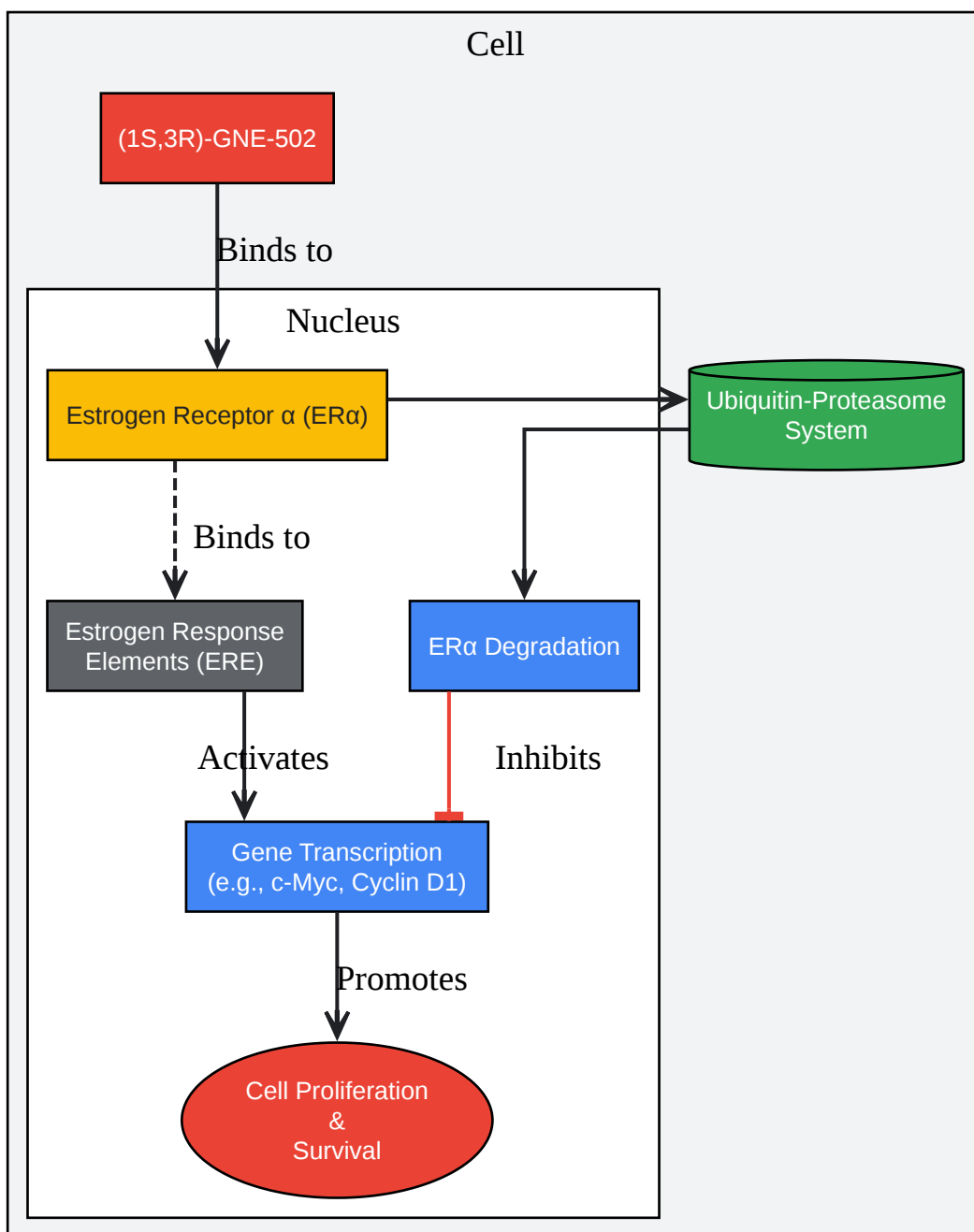
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Sonication may be required to fully dissolve the compound.

Recommended Storage Conditions

Form	Storage Temperature	Shelf Life	Special Conditions
Solid Powder	-20°C	3 years	
In Solvent (DMSO)	-80°C	6 months	Protect from light; aliquot to avoid repeated freeze-thaw cycles.
In Solvent (DMSO)	-20°C	1 month	Protect from light; for short-term storage. [1] [2] [3]

Signaling Pathway of (1S,3R)-GNE-502

(1S,3R)-GNE-502 targets the estrogen receptor, a key driver in the proliferation of ER-positive breast cancer cells. Upon binding, it induces the degradation of the ER α protein, thereby inhibiting both genomic and non-genomic estrogen signaling pathways that promote tumor growth.



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Caption: Mechanism of action of (1S,3R)-GNE-502.

Experimental Protocols

The following protocols provide a general framework for utilizing (1S,3R)-GNE-502 in a laboratory setting.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

- **(1S,3R)-GNE-502** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Weighing:** Accurately weigh out 4.72 mg of **(1S,3R)-GNE-502** powder and transfer it to a sterile microcentrifuge tube.
- **Solvent Addition:** Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
- **Aliquoting:** Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^{[1][2][3]} Ensure the tubes are protected from light.

Protocol 2: In Vitro Treatment of MCF-7 Cells

Materials:

- MCF-7 (ER-positive breast cancer) cells

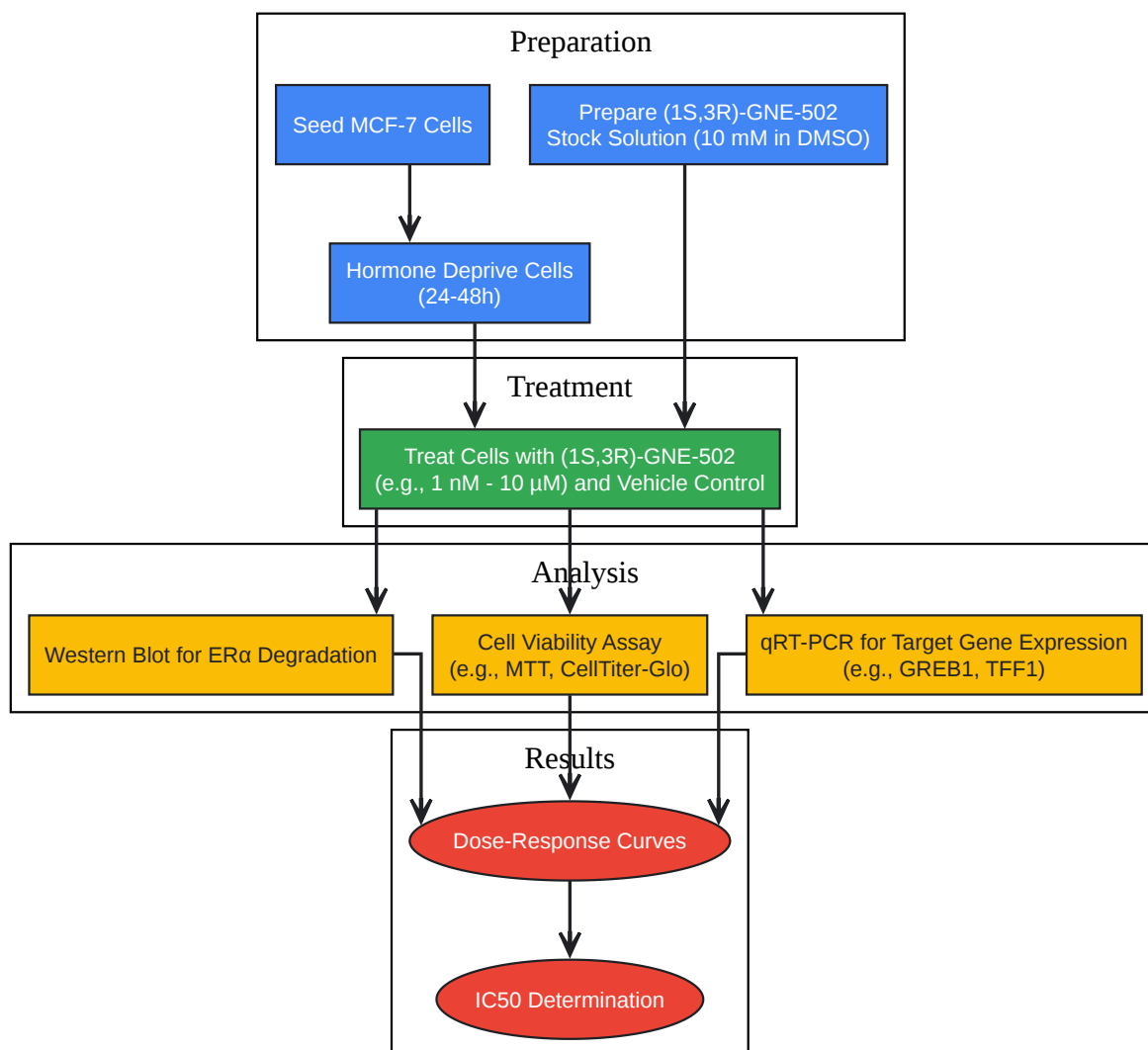
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phenol red-free medium supplemented with charcoal-stripped serum
- **(1S,3R)-GNE-502** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- Cell culture plates (e.g., 6-well or 96-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed MCF-7 cells in the desired cell culture plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- **Hormone Deprivation:** For studies investigating ER-dependent effects, replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours prior to treatment.
- **Preparation of Working Solutions:** Prepare serial dilutions of the 10 mM **(1S,3R)-GNE-502** stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest treatment group.
- **Cell Treatment:** Remove the medium from the cells and add the prepared working solutions of **(1S,3R)-GNE-502** or the vehicle control.
- **Incubation:** Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- **Downstream Analysis:** Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess ERα protein levels, qRT-PCR for target gene expression, or cell viability assays (e.g., MTT, CellTiter-Glo).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of **(1S,3R)-GNE-502**.



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Caption: In vitro evaluation workflow for **(1S,3R)-GNE-502**.

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